molecular formula C11H14N2O2 B13167791 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid

2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13167791
M. Wt: 206.24 g/mol
InChI Key: MPJNBDKWUYSHGG-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It is a pyrimidine derivative, characterized by the presence of a cyclobutyl group at the second position, an ethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid typically involves the following steps:

    Cyclobutylation: Introduction of the cyclobutyl group to the pyrimidine ring.

    Ethylation: Addition of the ethyl group at the fourth position.

    Carboxylation: Introduction of the carboxylic acid group at the fifth position.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions such as:

  • Use of specific catalysts to enhance reaction efficiency.
  • Controlled temperature and pressure conditions to ensure high yield and purity.
  • Purification techniques like recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Various substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products:

  • Oxidized derivatives with modified functional groups.
  • Reduced forms with altered oxidation states.
  • Substituted pyrimidine derivatives with different substituents.

Scientific Research Applications

2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Cyclobutyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Cyclobutyl-4-propylpyrimidine-5-carboxylic acid
  • 2-Cyclobutyl-4-ethylpyrimidine-6-carboxylic acid

Uniqueness: 2-Cyclobutyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclobutyl-4-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-2-9-8(11(14)15)6-12-10(13-9)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

MPJNBDKWUYSHGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2CCC2

Origin of Product

United States

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